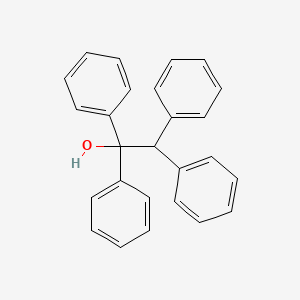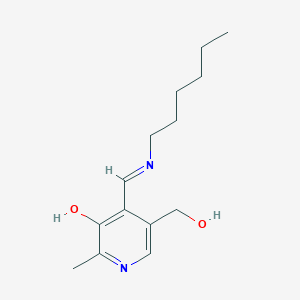
1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol is an organic compound with the molecular formula C₁₃H₁₇BrCl₂O It is characterized by the presence of bromine, chlorine, and a hydroxyl group attached to a pentane backbone, which is further substituted with a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol typically involves multi-step organic reactions. One common method includes the bromination of 4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The compound can be reduced to remove halogens or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Major Products:
Substitution: Formation of 4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol derivatives.
Oxidation: Formation of 4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-one.
Reduction: Formation of 4,4-dichloro-2-(3,5-dimethylphenyl)pentane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the hydroxyl group, contribute to its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-4,4-dichloro-2-phenylpentan-2-ol
- 1-Bromo-4,4-dichloro-2-(4-methylphenyl)pentan-2-ol
- 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)butan-2-ol
Uniqueness: 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. The dimethylphenyl group also contributes to its steric and electronic characteristics, differentiating it from other similar compounds.
Eigenschaften
CAS-Nummer |
60276-60-0 |
|---|---|
Molekularformel |
C13H17BrCl2O |
Molekulargewicht |
340.1 g/mol |
IUPAC-Name |
1-bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol |
InChI |
InChI=1S/C13H17BrCl2O/c1-9-4-10(2)6-11(5-9)13(17,8-14)7-12(3,15)16/h4-6,17H,7-8H2,1-3H3 |
InChI-Schlüssel |
YLZGHFWFGJDCNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(CC(C)(Cl)Cl)(CBr)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
![Methyl n-[(benzyloxy)carbonyl]phenylalanylleucinate](/img/structure/B14006517.png)
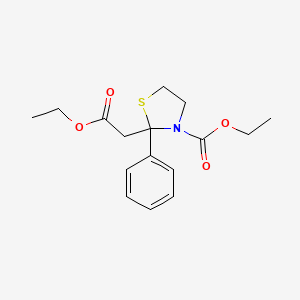

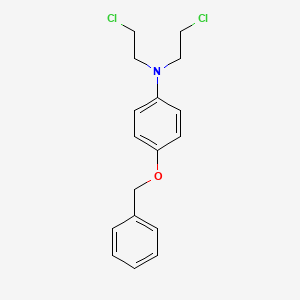

![2,6-Di-tert-butyl-4-[(phenylsulfanyl)methyl]phenol](/img/structure/B14006548.png)
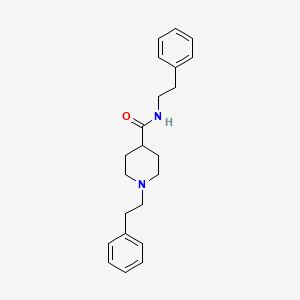
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(6-nitro-1,3-benzodioxol-5-yl)acetamide](/img/structure/B14006567.png)
![1-[(2-Methylphenyl)sulfanylmethyl]piperidine](/img/structure/B14006571.png)
